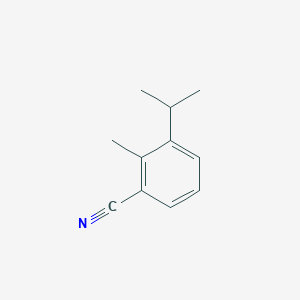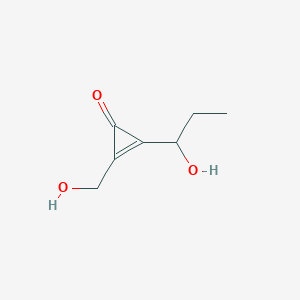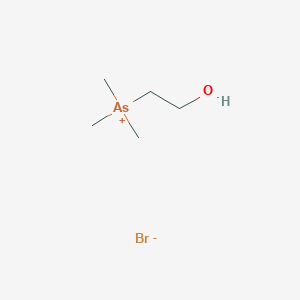
GW 610
Descripción general
Descripción
GW 610 (NSC 721648) es un agente antitumoral que exhibe una potente y selectiva actividad anticancerígena contra líneas celulares de cáncer de pulmón, colon y mama . Su estructura química consiste en un núcleo de benzotiazol, y tiene un peso molecular de 289,32 g/mol.
Aplicaciones Científicas De Investigación
GW 610 encuentra aplicaciones en varios campos científicos:
Química: Los investigadores exploran su reactividad y potencial como bloque de construcción para compuestos novedosos.
Biología: this compound puede servir como un compuesto de herramienta para investigar procesos celulares.
Medicina: Sus propiedades anticancerígenas lo hacen relevante para el desarrollo de fármacos.
Industria: Si bien las aplicaciones industriales son limitadas, la estructura única de this compound podría inspirar nuevos materiales.
Mecanismo De Acción
El mecanismo preciso mediante el cual GW 610 ejerce sus efectos sigue siendo esquivo. Es probable que interactúe con objetivos moleculares específicos y vías de señalización dentro de las células cancerosas.
Análisis Bioquímico
Biochemical Properties
GW 610 interacts with various enzymes and proteins, exerting its effects primarily through its antiproliferative properties . It inhibits the proliferation of several cancer cell lines, including MCF-7, MDA 468, KM 12, and HCC 2998 cells . Furthermore, this compound induces CYP1A1 mRNA and protein in these cells, whereas CYP2S1 and CYP2W1 are induced only in breast cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and inducing changes in gene expression . Its impact on cell signaling pathways and cellular metabolism is primarily related to its interaction with the CYP1A1, CYP2S1, and CYP2W1 enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level by inhibiting cell proliferation and inducing the expression of certain enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its antiproliferative activity . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the CYP1A1, CYP2S1, and CYP2W1 enzymes
Métodos De Preparación
Rutas de Síntesis:: Desafortunadamente, las rutas sintéticas específicas para GW 610 no están ampliamente documentadas en la literatura. Se sintetiza a través de reacciones químicas que involucran derivados de benzotiazol.
Condiciones de Reacción:: Las condiciones exactas de la reacción para la síntesis de this compound permanecen sin revelar. Los investigadores probablemente emplean varias estrategias sintéticas para acceder a este compuesto.
Producción Industrial:: La información sobre los métodos de producción industrial a gran escala para this compound es escasa. Está principalmente disponible a través de proveedores de investigación.
Análisis De Reacciones Químicas
GW 610 experimenta varios tipos de reacciones, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones detallados no se informan explícitamente.
Comparación Con Compuestos Similares
GW 610 destaca por su potente actividad antiproliferativa (GI50 < 0,1 nM) contra las líneas celulares de cáncer humano MCF-7 y MDA 468 . Desafortunadamente, la información sobre compuestos similares no está fácilmente disponible.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S/c1-18-12-5-3-9(7-13(12)19-2)15-17-11-8-10(16)4-6-14(11)20-15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLSVQBGBBYEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236247 | |
| Record name | GW-610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872726-44-8 | |
| Record name | GW-610 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872726448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-610 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XWA9LQ3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW-610) a promising antitumor agent?
A1: GW-610 exhibits potent and selective in vitro antitumor activity, particularly against lung, colon, and breast cancer cell lines. [] Its mechanism of action involves bioactivation by cytochrome P450 (P450) enzymes, primarily CYP1A1 and CYP2W1, leading to the formation of reactive metabolites. [] These metabolites can form DNA adducts, ultimately leading to cancer cell death. [] Furthermore, GW-610's antitumor activity does not rely on induction of CYP1A1 expression, unlike previously reported 2-(4-aminophenyl)benzothiazoles, making it a unique candidate. []
Q2: How do different cytochrome P450 enzymes influence GW-610 activity?
A2: CYP1A1 and CYP2W1 play crucial roles in bioactivating GW-610, enhancing its antitumor effects. [, ] Specifically, CYP2W1 demonstrates higher efficiency in catalyzing GW-610 oxidation compared to CYP1A1. [] Conversely, CYP2S1 appears to deactivate GW-610, potentially by reducing a reactive hydroxylamine intermediate back to the parent compound. [] This interplay between activating and deactivating enzymes highlights the importance of understanding individual CYP profiles for optimizing GW-610 efficacy.
Q3: What structural features of GW-610 are crucial for its antitumor activity?
A3: The 2-(3,4-dimethoxyphenyl) moiety in GW-610 is essential for its potency. [] Modifying this structure generally leads to a decrease in antitumor activity. [] This suggests a specific interaction between this region of the molecule and its biological target, potentially influencing binding affinity or metabolic activation.
Q4: Are there any strategies to improve the delivery and efficacy of GW-610?
A4: One promising strategy involves encapsulating GW-610 within apoferritin (AFt) protein cages. [] This approach has demonstrated enhanced drug delivery to tumor cells, leading to increased potency against various cancer cell lines, including breast, ovarian, renal, and gastric carcinomas. [] AFt encapsulation not only improves solubility but also enhances selectivity towards cancerous cells while reducing potential toxicity to healthy tissues. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)
![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)



![4-Sulfocalix[8]arene](/img/structure/B144422.png)


